4-Ethenylideneoctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethenylideneoctane is an organic compound with the molecular formula C10H18. It is a member of the alkene family, characterized by the presence of a double bond between carbon atoms. This compound is known for its unique structure, which includes an ethenylidene group attached to an octane chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethenylideneoctane can be synthesized through various organic reactions. One common method involves the dehydrohalogenation of 4-bromo-4-octene using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be used to facilitate the dehydrohalogenation reaction under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethenylideneoctane undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound in the presence of a palladium catalyst can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 4-bromo-4-ethenylideneoctane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Br2, Cl2) in the presence of light or a catalyst
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alkanes
Substitution: Halogenated alkenes
Wissenschaftliche Forschungsanwendungen
4-Ethenylideneoctane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-ethenylideneoctane involves its interaction with various molecular targets. The double bond in its structure allows it to participate in addition reactions, forming new bonds with other molecules. This reactivity is crucial in its role as a building block in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
4-Methylideneoctane: Similar structure but with a methylidene group instead of an ethenylidene group.
4-Propylideneoctane: Contains a propylidene group, differing in the length of the alkyl chain.
Uniqueness: 4-Ethenylideneoctane is unique due to its specific ethenylidene group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
84328-71-2 |
---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
InChI |
InChI=1S/C10H18/c1-4-7-9-10(6-3)8-5-2/h3-5,7-9H2,1-2H3 |
InChI-Schlüssel |
RLZVIMWBWFBZGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C=C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.